tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate
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Overview
Description
tert-Butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate: is a complex organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the chloro and formyl groups. The final step involves the carbamation reaction to introduce the tert-butyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, industrial methods would focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable tool in drug discovery .
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate involves its interaction with specific molecular targets. The chloro and formyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
- N’-[6-(tert-butyl)thieno[3,2-d]pyrimidin-4-yl]-4-chloro-2,5-dimethylbenzenesulfonohydrazide
Uniqueness
tert-Butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16ClN3O3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate |
InChI |
InChI=1S/C18H16ClN3O3S/c1-18(2,3)25-17(24)22(11-7-5-4-6-8-11)15-14-13(20-16(19)21-15)9-12(10-23)26-14/h4-10H,1-3H3 |
InChI Key |
MWFKYJPUMFZHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=NC3=C2SC(=C3)C=O)Cl |
Origin of Product |
United States |
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